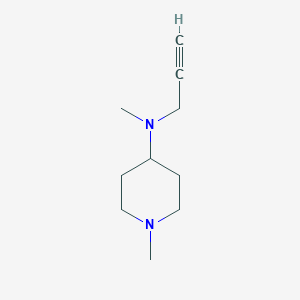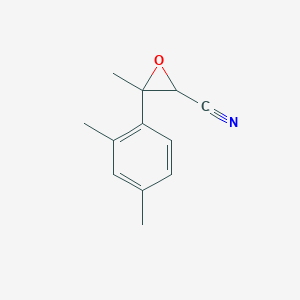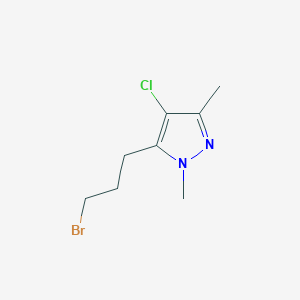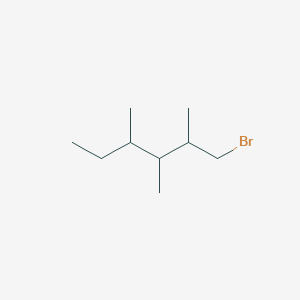![molecular formula C13H18BrNS B13215644 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine](/img/structure/B13215644.png)
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine is an organic compound with the molecular formula C₁₃H₁₈BrNS It is characterized by the presence of a piperidine ring substituted with a 4-bromophenyl sulfanyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine typically involves the reaction of 4-bromothiophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion formed from 4-bromothiophenol attacks the electrophilic carbon of the 2-chloroethylpiperidine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets. The sulfanyl group can form interactions with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}pyridine
- 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a piperidine ring and a bromophenyl sulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H18BrNS |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C13H18BrNS/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-4,11,15H,5-10H2 |
InChI Key |
PSQQUTAMMFANSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


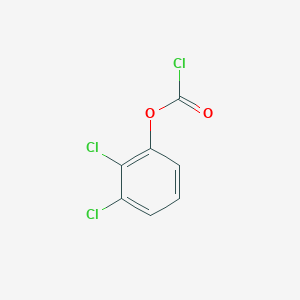
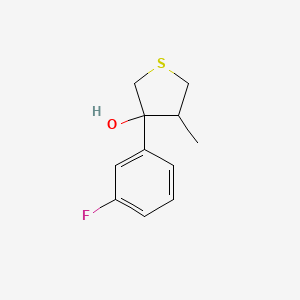
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13215570.png)
![2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13215578.png)
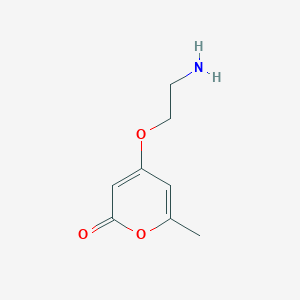
![tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate](/img/structure/B13215593.png)
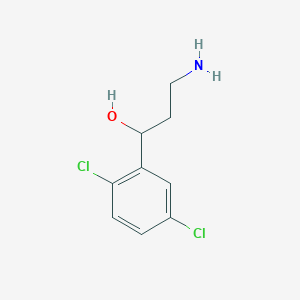


![1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13215608.png)
